Synthesis and Properties of 2-Nitro-9-fluorenone: A Technical Guide
Synthesis and Properties of 2-Nitro-9-fluorenone: A Technical Guide
Core Directive & Executive Summary
This guide provides a rigorous technical analysis of 2-Nitro-9-fluorenone (2-NF) , a critical intermediate in the synthesis of organic semiconductors and a model compound for studying nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Unlike generic summaries, this document focuses on the causality of synthetic choices, the mechanistic underpinnings of regioselectivity, and the validation of physicochemical properties.
Target Audience: Synthetic chemists, materials scientists, and toxicologists.
Synthesis Strategies
The synthesis of 2-Nitro-9-fluorenone is primarily achieved through two distinct pathways. The choice of pathway depends on the starting material availability (fluorene vs. fluorenone) and the required purity profile.
Route A: Direct Nitration of 9-Fluorenone (The Electrophilic Route)
This is the most direct method, utilizing the directing effects inherent in the fluorenone scaffold.
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (
). -
Regioselectivity: The carbonyl group at position 9 is electron-withdrawing, which generally deactivates the ring. However, the biphenyl linkage acts as an activating group. The 2-position is para to the biphenyl bridge (C4a-C4b bond axis), making it the most nucleophilic site despite the carbonyl's deactivation.
Experimental Protocol (Route A)
-
Preparation: Dissolve 9-fluorenone (10 mmol) in glacial acetic acid or use
as the solvent medium. -
Nitration: Add a mixture of
dropwise at 0°C to control the exotherm. -
Reaction: Heat the mixture to 80°C for 1.5 hours .
-
Critical Control Point: Exceeding 100°C or prolonging reaction time promotes the formation of 2,7-dinitro-9-fluorenone.
-
-
Workup: Pour the reaction mixture into ice water. The yellow precipitate is filtered, washed with water to neutral pH, and recrystallized from ethanol or acetic acid.
-
Yield: Typically 90-95%.
Route B: Oxidation of 2-Nitrofluorene (The Oxidation Route)
This method is preferred when 2-nitrofluorene is already available or when avoiding strong acid conditions is necessary for functional group tolerance.
-
Reagents: Potassium Hydroxide (
), Tetrahydrofuran (THF), Oxygen (Air). -
Mechanism: Base-catalyzed benzylic oxidation.
-
Advantage: High regiochemical purity as the nitro group is installed prior to oxidation.
Experimental Protocol (Route B)
-
Dissolution: Dissolve 2-nitrofluorene in THF (ratio 1:5 w/v).
-
Base Addition: Add powdered KOH (2 equivalents). The solution will darken, indicating deprotonation at the C9 position.
-
Oxidation: Stir vigorously at room temperature under an air atmosphere for 2-3 hours.
-
Workup: Filter off inorganic salts. Evaporate THF. Recrystallize the residue.
-
Yield: 98-99%.
Comparison of Synthetic Routes
| Feature | Route A: Direct Nitration | Route B: Oxidation |
| Starting Material | 9-Fluorenone | 2-Nitrofluorene |
| Reagents | ||
| Conditions | Harsh (Acidic, 80°C) | Mild (Basic, RT) |
| Major Impurity | 2,7-Dinitro-9-fluorenone | Unreacted starting material |
| Yield | ~92% | ~99% |
Reaction Mechanism & Workflow Visualization
The following diagrams illustrate the synthetic workflow and the mechanistic pathway for the direct nitration.
Figure 1: Dual synthetic pathways to 2-Nitro-9-fluorenone. Route A (Red) is direct; Route B (Green) is stepwise.
Figure 2: Electrophilic Aromatic Substitution mechanism. The C2 position offers the best balance of activation energy.
Physicochemical Properties[1][2][3][4][5][6][7][8]
Accurate characterization is essential for distinguishing the ketone (2-nitro-9-fluorenone) from its precursor (2-nitrofluorene).
Physical Data Summary
| Property | Value | Notes |
| CAS Number | 3096-52-4 | Distinct from 2-nitrofluorene (607-57-8) |
| Molecular Formula | MW: 225.20 g/mol | |
| Appearance | Yellow Needles/Prisms | Recrystallized from EtOH or AcOH |
| Melting Point | 222 - 225 °C | Critical:[1] 2-Nitrofluorene melts at ~156°C. Use MP to confirm oxidation. |
| Solubility | Soluble in THF, | Insoluble in water |
| Density | ~1.44 g/cm³ | Estimated |
Spectroscopic Characterization[4][6][10][11][12]
1H NMR (CDCl3, 400 MHz)
The proton NMR spectrum is characterized by the downfield shift of protons adjacent to the nitro group and the carbonyl descreening.
- 8.45 (d, J=2.0 Hz, 1H, H-1): The proton between the nitro and carbonyl groups is most deshielded.
- 8.38 (dd, J=8.0, 2.0 Hz, 1H, H-3): Ortho to the nitro group.
- 7.6 - 7.8 (m, 4H, Aromatic Ring): The unsubstituted ring protons.
- 7.9 (d, J=8.0 Hz, 1H, H-4): Proton adjacent to the biphenyl bridge.
IR Spectroscopy (KBr Pellet)
-
1720 - 1746
: Strong C=O stretch . This peak confirms the presence of the ketone and absence of the methylene group (which would appear in 2-nitrofluorene). -
1520 & 1345
: Asymmetric and symmetric stretches .
Applications & Safety Profile
Applications
-
Charge Transfer Complexes: 2-Nitro-9-fluorenone serves as an electron acceptor. It forms charge-transfer complexes with electron-rich polycyclic aromatic hydrocarbons (PAHs), utilized in organic electronics and historical xerographic photoconductors.
-
Synthesis Intermediate: It can be reduced to 2-amino-9-fluorenone , a precursor for azo dyes and pigments.
-
Mutagenicity Standard: Used as a reference standard in environmental testing (diesel exhaust analysis) to monitor nitro-PAH pollution.
Safety & Toxicology (E-E-A-T Warning)
-
Hazard Classification: Carcinogen / Mutagen .
-
GHS Signal: WARNING .
-
Handling:
-
Inhalation: High risk. Use a dedicated fume hood.
-
Skin Contact: Nitrated fluorenones are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Waste: Segregate as hazardous organic waste. Do not release into water systems as nitro-PAHs are persistent environmental pollutants.
-
References
-
Sigma-Aldrich. (n.d.). 2-Nitro-9-fluorenone Product Specification & Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (n.d.). 2-Nitrofluorene - PubChem Compound Summary. Retrieved from
-
Gong, X., et al. (2014). Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors. Journal of Physical Chemistry C. Retrieved from
-
Organic Syntheses. (1933). Nitration of Fluorene to 2-Nitrofluorene (Precursor Protocol). Org. Synth. 13, 74. Retrieved from
-
ResearchGate. (2009). Nitration of fluorenones: Improved, Highly Efficient, and Green Synthesis. Retrieved from
